![molecular formula C10H17NO B12283739 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-16-9](/img/structure/B12283739.png)
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known as 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold in drug discovery and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereocontrol, yielding the desired product in 42-96% yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-Isopropylnortropinone
- 8-Isopropylnortropinone
- Ipratropium Impurity 13
- Ipratropium Bromide Impurity I
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one stands out due to its unique bicyclic structure and the presence of a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable in various applications .
Propiedades
Número CAS |
1087789-16-9 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
Clave InChI |
PKRSHJSQEQZFSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2CCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


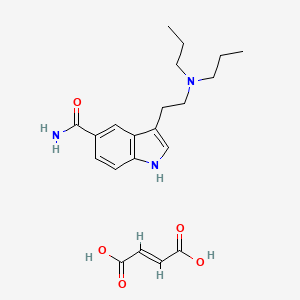
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

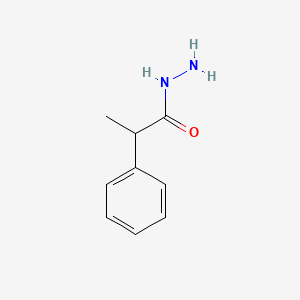

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
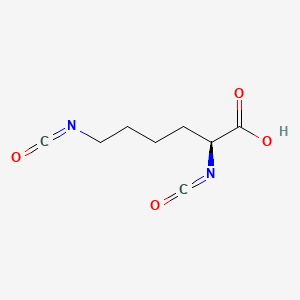
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
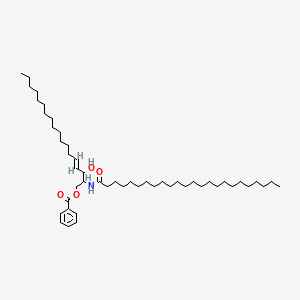
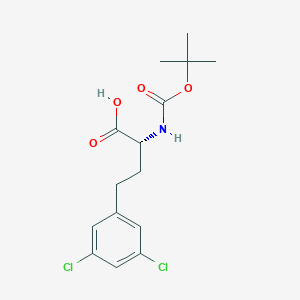
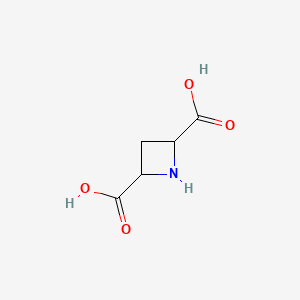
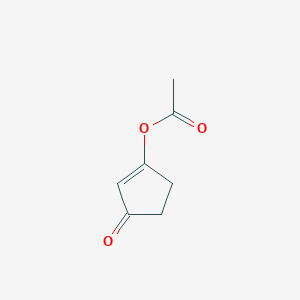
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)
